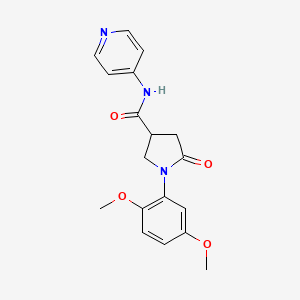
N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide
Descripción general
Descripción
N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide, also known as MPTF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTF is a furanocarboxamide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain and is a target for Alzheimer's disease therapy.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide has also been shown to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide has several advantages for lab experiments, including its high purity levels, low toxicity, and easy synthesis method. However, N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide also has some limitations, including its limited solubility in water and potential for off-target effects.
Direcciones Futuras
Future research on N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide could focus on its potential therapeutic applications in other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies could explore the mechanism of action of N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide and its potential interactions with other drugs. Finally, research could focus on optimizing the synthesis method of N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide to improve yields and purity levels.
In conclusion, N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been extensively studied. Further research on N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide could lead to the development of novel therapies for various diseases.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, N-(3-methylphenyl)-N-propyltetrahydro-2-furancarboxamide has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-N-propyloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-9-16(13-7-4-6-12(2)11-13)15(17)14-8-5-10-18-14/h4,6-7,11,14H,3,5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDQNCVYDXOMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C)C(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-N-propyltetrahydrofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-6-ethoxy-4-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4855879.png)
![2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid](/img/structure/B4855880.png)

![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4855885.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)urea](/img/structure/B4855893.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B4855901.png)

![ethyl 3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B4855930.png)
![2,6-di-tert-butyl-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4855944.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4855952.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4855958.png)
![4-(3,4-dimethoxyphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4855959.png)